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Get Quote

An In-depth Examination of a Potent Neurokinin-1 Receptor Antagonist

Abstract
CP 122721 hydrochloride is a potent and selective, non-peptide antagonist of the neurokinin-

1 (NK1) receptor, a G-protein coupled receptor for the neuropeptide Substance P. Developed

by Pfizer as a second-generation compound following the discovery of earlier NK1 receptor

antagonists, CP 122721 entered Phase II clinical trials for the treatment of depression, emesis,

and inflammatory conditions. Despite promising preclinical and early clinical potential, its

development was ultimately discontinued. This technical guide provides a comprehensive

overview of the discovery, mechanism of action, pharmacological profile, and key experimental

methodologies related to CP 122721 hydrochloride, intended for researchers, scientists, and

drug development professionals.

Introduction: The Emergence of NK1 Receptor
Antagonists
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The discovery of the tachykinin family of neuropeptides, including Substance P, and their

receptors opened new avenues for therapeutic intervention in a range of physiological and

pathological processes. The neurokinin-1 (NK1) receptor, in particular, has been implicated in

pain transmission, inflammation, and the regulation of mood and emesis. The development of

non-peptide antagonists for the NK1 receptor represented a significant advancement in

pharmacology, offering the potential for orally bioavailable drugs with central nervous system

activity.

CP 122721 hydrochloride emerged from Pfizer's research programs aimed at improving upon

first-generation NK1 receptor antagonists like CP-99,994. It is an analog of CP-99,994,

featuring a trifluoromethoxy substitution on the o-methoxybenzyl ring, which was found to

enhance its in vivo activity. This guide will detail the scientific journey of CP 122721, from its

chemical synthesis to its biological characterization and clinical evaluation.

Mechanism of Action: Targeting the NK1 Receptor
Signaling Pathway
CP 122721 exerts its pharmacological effects by binding to and blocking the NK1 receptor,

thereby preventing the actions of its endogenous ligand, Substance P. The NK1 receptor is a

G-protein coupled receptor (GPCR) that primarily signals through Gq and Gs proteins.

Upon activation by Substance P, the NK1 receptor initiates a cascade of intracellular signaling

events. The Gαq subunit activates phospholipase C (PLC), leading to the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein

kinase C (PKC). These events, in turn, can modulate downstream pathways such as the

mitogen-activated protein kinase (MAPK) and PI3K/Akt signaling cascades, ultimately

influencing cellular processes like proliferation, inflammation, and neuronal excitability. The Gαs

subunit, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic AMP

(cAMP) levels.

CP 122721, as a non-competitive antagonist, binds to the NK1 receptor in a manner that

reduces the maximal response to Substance P, suggesting an insurmountable blockade.[1]
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Caption: NK1 Receptor Signaling Pathway.

Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of CP
122721 hydrochloride.

Table 1: In Vitro Activity of CP 122721

Parameter Species/Cell Line Value Reference

pIC50 (NK1 Receptor

Binding)
Human (IM-9 cells) 9.8 [1][2]

IC50 (SP-induced

excitation)

Guinea Pig (Locus

Coeruleus Slices)
7 nM [1]

Table 2: In Vivo Activity of CP 122721
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Assay Species ID50 (mg/kg, p.o.) Reference

Capsaicin-induced

Plasma Extravasation

(Lung)

Guinea Pig 0.01 [1]

Sar⁹, Met(O₂)¹¹-SP-

induced Locomotor

Activity

Guinea Pig 0.2 [1]

Table 3: Pharmacokinetic Parameters of CP 122721

Species Dose Tmax (h) Cmax (ng/mL) t1/2 (h)

Rat (Male) 5 mg/kg (oral) 0.5 941 3.1

Rat (Female) 5 mg/kg (oral) 0.5 476 2.2

Dog 5 mg/kg (oral) - - -

Note: Detailed pharmacokinetic data for dogs were focused on metabolism and excretion

rather than specific Cmax and t1/2 values in the available literature.

Key Experimental Protocols
This section provides an overview of the methodologies used in the preclinical characterization

of CP 122721.

NK1 Receptor Binding Assay ([¹²⁵I]BH-SP)
This assay determines the affinity of a compound for the NK1 receptor by measuring its ability

to displace a radiolabeled ligand.
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Caption: Workflow for NK1 Receptor Binding Assay.

Methodology:
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Membrane Preparation: Membranes from IM-9 cells, which endogenously express the

human NK1 receptor, are prepared by homogenization and centrifugation.

Binding Reaction: The cell membranes are incubated in a buffer solution containing the

radioligand [¹²⁵I]BH-Substance P and varying concentrations of CP 122721. Non-specific

binding is determined in the presence of a high concentration of unlabeled Substance P.

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap

the membranes with the bound radioligand.

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

Quantification: The amount of radioactivity retained on the filters is measured using a gamma

counter.

Data Analysis: The concentration of CP 122721 that inhibits 50% of the specific binding of

the radioligand (IC50) is determined, and from this, the pIC50 is calculated.

Substance P-Induced Excitation of Locus Coeruleus
Neurons
This electrophysiological assay assesses the functional antagonist activity of CP 122721 in a

brain slice preparation.

Methodology:

Brain Slice Preparation: Coronal slices containing the locus coeruleus are prepared from

guinea pig brains.

Electrophysiological Recording: Slices are placed in a recording chamber and superfused

with artificial cerebrospinal fluid. Extracellular recordings of neuronal firing are made from

individual locus coeruleus neurons.

Drug Application: Substance P is applied to the bath to induce an increase in the firing rate of

the neurons.
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Antagonist Testing: CP 122721 is co-applied at various concentrations with Substance P to

determine its ability to block the excitatory effect.

Data Analysis: The concentration of CP 122721 that causes a 50% inhibition of the

Substance P-induced increase in firing rate (IC50) is calculated.

Capsaicin-Induced Plasma Extravasation in Guinea Pig
Lung
This in vivo model evaluates the anti-inflammatory potential of CP 122721 by measuring its

effect on neurogenic inflammation in the airways.
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Caption: Workflow for Capsaicin-Induced Plasma Extravasation Assay.
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Methodology:

Animal Preparation: Guinea pigs are pre-treated with CP 122721 or vehicle orally.

Induction of Extravasation: Evans blue dye, which binds to plasma albumin, is injected

intravenously. The animals are then exposed to an aerosol of capsaicin to induce neurogenic

inflammation and plasma extravasation in the lungs.

Tissue Collection: After a set time, the animals are euthanized, and the vasculature is

perfused to remove the intravascular dye. The lungs are then harvested.

Quantification: The Evans blue dye that has extravasated into the lung tissue is extracted

and quantified spectrophotometrically.

Data Analysis: The dose of CP 122721 that inhibits 50% of the capsaicin-induced plasma

extravasation (ID50) is determined.

Sar⁹, Met(O₂)¹¹-SP-Induced Locomotor Activity in Guinea
Pigs
This behavioral assay assesses the central nervous system penetration and activity of CP

122721 by measuring its ability to block the hyperlocomotion induced by a centrally-acting NK1

receptor agonist.

Methodology:

Animal Acclimation: Guinea pigs are acclimated to the testing environment (e.g., an open-

field arena).

Drug Administration: Animals are pre-treated with CP 122721 or vehicle orally.

Agonist Challenge: The selective NK1 receptor agonist, Sar⁹, Met(O₂)¹¹-Substance P, is

administered (e.g., intracerebroventricularly) to induce locomotor hyperactivity.

Behavioral Assessment: Locomotor activity is recorded and quantified over a specific period

using automated activity monitors.
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Data Analysis: The dose of CP 122721 that inhibits 50% of the agonist-induced increase in

locomotor activity (ID50) is calculated.

Clinical Development and Discontinuation
CP 122721 hydrochloride entered Phase II clinical trials for the treatment of depression,

chemotherapy-induced emesis, and inflammatory diseases. The rationale for these indications

was based on the known roles of Substance P and NK1 receptors in the pathophysiology of

these conditions.

While specific data from these trials are not extensively published, the development of CP

122721 was ultimately discontinued. The reasons for the discontinuation have not been publicly

detailed but can be multifactorial in drug development, including lack of efficacy, adverse

effects, or strategic portfolio decisions by the pharmaceutical company. Other NK1 receptor

antagonists have also faced challenges in demonstrating robust efficacy in large-scale clinical

trials for depression, despite initial promising results. However, the NK1 receptor antagonist

aprepitant was successfully developed and is now used for the prevention of chemotherapy-

induced nausea and vomiting.

Conclusion
CP 122721 hydrochloride represents a significant effort in the development of second-

generation NK1 receptor antagonists. Its high potency and in vivo efficacy in preclinical models

demonstrated the potential of this therapeutic class. Although its clinical development was

halted, the research surrounding CP 122721 has contributed valuable knowledge to the

understanding of NK1 receptor pharmacology and its role in various disease states. The

methodologies developed and refined for its characterization continue to be relevant for the

evaluation of new compounds targeting this and other GPCRs. The story of CP 122721

underscores the complexities and challenges inherent in the translation of promising preclinical

findings into successful therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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